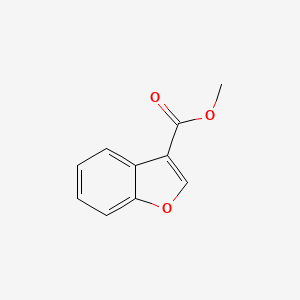

Methyl benzofuran-3-carboxylate

Overview

Description

Methyl benzofuran-3-carboxylate (MBFC) is a heterocyclic compound that belongs to the benzofuran class of compounds. It is a powerful aromatic compound that has a wide variety of applications in the scientific community due to its unique chemical properties. MBFC has a wide range of uses in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

Methyl benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which demonstrated antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012). Similarly, Siddiqui et al. (2013) reported the synthesis of novel derivatives showing antibacterial and antifungal activities (Siddiqui et al., 2013).

Antiviral and Anticancer Properties

Mubarak et al. (2007) synthesized new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which exhibited in vitro anti-HIV activities (Mubarak et al., 2007). Xia et al. (2016) isolated a new benzofuran derivative, methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, from Nicotiana tabacum, showing moderate inhibitory activities on human cancer cell lines (Xia et al., 2016).

Alzheimer's Disease Research

Rizzo et al. (2008) designed and synthesized hybrid molecules linking a benzofuran ring with potential applications in Alzheimer's disease treatment. These compounds showed inhibitory activity against cholinesterase and beta-amyloid aggregation (Rizzo et al., 2008).

Synthetic Methods and Characterization

Choi et al. (2008) detailed the synthesis of 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, providing insights into its molecular structure and intermolecular interactions (Choi et al., 2008). Irgashev et al. (2021) presented a novel approach to constructing benzofuran-thieno[3,2-b]indole-cored heteroacenes, demonstrating the versatility of benzofuran derivatives in synthetic chemistry (Irgashev et al., 2021).

Inhibitory Activities and Drug Development

Suh et al. (2010) synthesized 3-substituted-benzofuran-2-carboxylic esters, which acted as ischemic cell death inhibitors, highlighting their potential in therapeutic applications (Suh et al., 2010). Marriott et al. (2012) developed novel benzofuran-2-carboxamide ligands for sigma receptors, indicating the role of benzofuran derivatives in neurological research (Marriott et al., 2012).

Molecular Docking and Spectroscopic Studies

Sagaama et al. (2020) conducted molecular docking studies and investigated the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives. These studies are crucial for understanding the reactivity and biological activities of these compounds (Sagaama et al., 2020).

Mechanism of Action

Target of Action

Methyl benzofuran-3-carboxylate, also known as Benzofuran-3-carboxylic acid methyl ester, is a derivative of benzofuran compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been shown to have anti-hepatitis c virus activity and have been developed and utilized as anticancer agents .

Pharmacokinetics

It is known that the bioavailability of many benzofuran derivatives has been improved, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .

properties

IUPAC Name |

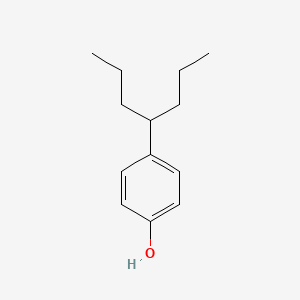

methyl 1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269655 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4687-24-5 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)